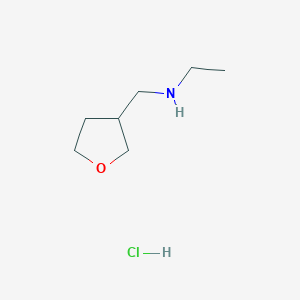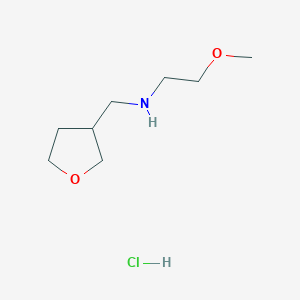
5-(1H-Pyrazol-1-yl)pyridin-2-amin
Übersicht
Beschreibung
“5-(1H-Pyrazol-1-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “5-(1H-Pyrazol-1-yl)pyridin-2-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .
Chemical Reactions Analysis
While specific chemical reactions involving “5-(1H-Pyrazol-1-yl)pyridin-2-amine” are not available, it’s known that pyrazole-based ligands can coordinate to metals . This property makes them useful in various applications, including catalytic processes .
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und antimalarielle Aktivitäten
Pyrazolhaltige Verbindungen wie „5-(1H-Pyrazol-1-yl)pyridin-2-amin“ sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potente antileishmaniale und antimalarielle Aktivitäten . In einer Studie wurden Hydrazin-gekoppelte Pyrazole synthetisiert und gegen den klinischen Isolat von Leishmania aethiopica und mit Plasmodium berghei infizierte Mäuse getestet . Die Ergebnisse zeigten, dass diese Verbindungen eine überlegene Antipromastigotenaktivität und Hemmwirkung gegen Plasmodium berghei aufwiesen .
Synthese von Pyrazol-basierten Liganden
“this compound” kann zur Synthese von Pyrazol-basierten Liganden verwendet werden . Diese Liganden bieten einen Pyrazol-sp2-Stickstoff, einen Pyridin-sp2-Stickstoff und einen Amin-sp3-Stickstoff, die in der Lage sind, sich an das Metall zu koordinieren .
Katalytische Aktivität bei Oxidationsreaktionen
Die aus „this compound“ synthetisierten Pyrazol-basierten Liganden haben eine ausgezeichnete katalytische Aktivität für die Oxidation von Catechol zu o-Chinon gezeigt . Die Kupfer(II)-basierten Komplexe zeigten bessere Reaktionsraten als die auf anderen Metallen basierenden .
Arzneimittelentwicklung
Pyrazol-basierte Verbindungen wie „this compound“ wurden bei der Entwicklung verschiedener Medikamente eingesetzt . Beispiele für Medikamente auf Basis eines Pyrazol-Gerüsts, die die Zulassung erhielten, sind Celecoxib und Deraccoxib (beide Cyclooxygenase-2-Inhibitoren), Surinabant (ein Cannabinoid-Rezeptor-Typ-1-Antagonist) und Crizotinib (ein ALK-Inhibitor) .
Forschung zur gezielten Behandlung von CRPC
Die Forschung an Medikamenten zur gezielten Behandlung von kastrationsresistentem Prostatakrebs (CRPC) umfasste auch die Verwendung von Pyrazol-basierten Verbindungen . Die Forschung gliedert sich in zwei Hauptrichtungen: die Blockierung der endogenen Androgensynthese durch den CYP17A-Inhibitor Abirateron und die Bekämpfung der medikamentösen Resistenz, die nach längerer Anwendung von Antagonisten des ersten Typs auftritt .
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been shown to have significant effects on various biological pathways, including those involved in antileishmanial and antimalarial activities .
Result of Action
Similar compounds have been shown to have significant antileishmanial and antimalarial activities .
Action Environment
It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(1H-Pyrazol-1-yl)pyridin-2-amine in lab experiments is its versatility. The compound can be used as a synthetic intermediate in the production of various organic compounds and can also be used in the synthesis of various heterocyclic compounds. In addition, it can be used in the development of novel nanomaterials and drug delivery systems. However, one of the main limitations of using 5-(1H-Pyrazol-1-yl)pyridin-2-amine in lab experiments is its instability. The compound is sensitive to light and heat and has a relatively short shelf life.
Zukünftige Richtungen
The potential applications of 5-(1H-Pyrazol-1-yl)pyridin-2-amine are vast and varied. In the future, the compound could be used in the development of novel drug delivery systems and nanomaterials for use in biomedical applications. In addition, it could be used in the synthesis of various heterocyclic compounds with potential therapeutic applications. Furthermore, 5-(1H-Pyrazol-1-yl)pyridin-2-amine could be used in the development of novel materials for use in sensors, batteries, and other electronic devices. Finally, the compound could be used in the development of novel therapeutic agents for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-pyrazol-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJVIUMELWNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651424 | |
| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152839-05-8 | |
| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)


